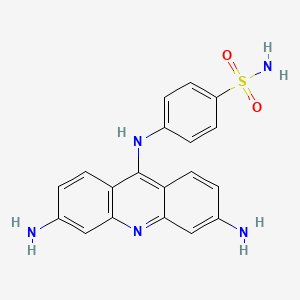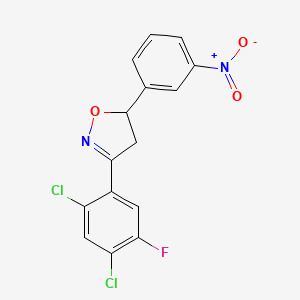
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime and a suitable oxidizing agent.
Introduction of Substituents: The dichloro, fluorophenyl, and nitrophenyl groups can be introduced through various substitution reactions. For example, the fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学的研究の応用
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.
類似化合物との比較
Similar Compounds
3-(2,4-Dichlorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole: Similar structure but lacks the fluorine atom.
3-(2,4-Difluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole: Similar structure but lacks the chlorine atoms.
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-aminophenyl)-4,5-dihydroisoxazole: Similar structure but has an amino group instead of a nitro group.
Uniqueness
The presence of both dichloro and fluorophenyl groups, along with the nitrophenyl group, makes 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole unique
特性
CAS番号 |
649556-44-5 |
|---|---|
分子式 |
C15H9Cl2FN2O3 |
分子量 |
355.1 g/mol |
IUPAC名 |
3-(2,4-dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C15H9Cl2FN2O3/c16-11-6-12(17)13(18)5-10(11)14-7-15(23-19-14)8-2-1-3-9(4-8)20(21)22/h1-6,15H,7H2 |
InChIキー |
IDLXHPVXBDYJKZ-UHFFFAOYSA-N |
正規SMILES |
C1C(ON=C1C2=CC(=C(C=C2Cl)Cl)F)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



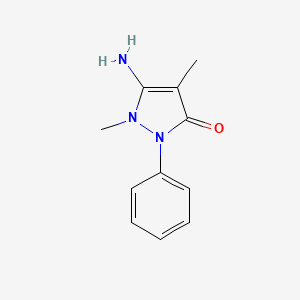

![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)
![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)
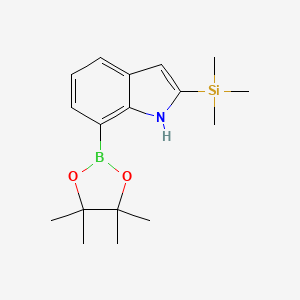
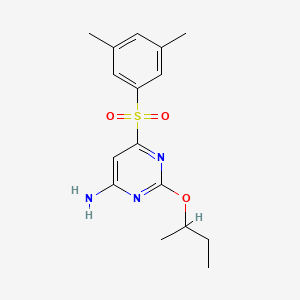
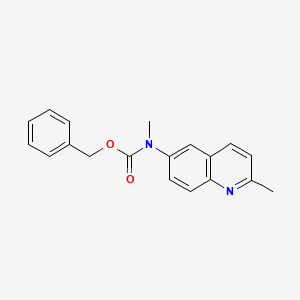
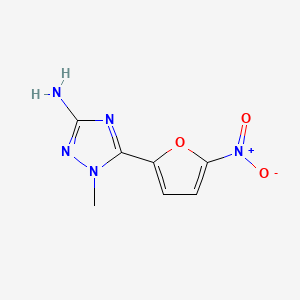
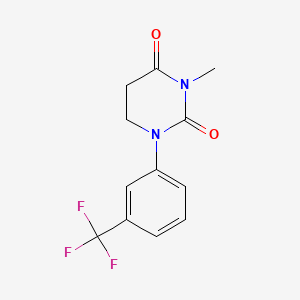
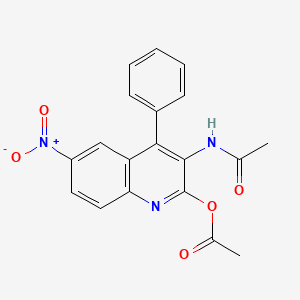
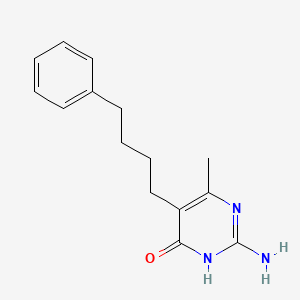
![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
